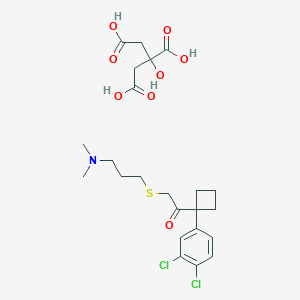

SPD-473 citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31Cl2NO8S |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-[3-(dimethylamino)propylsulfanyl]ethanone;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C17H23Cl2NOS.C6H8O7/c1-20(2)9-4-10-22-12-16(21)17(7-3-8-17)13-5-6-14(18)15(19)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,11H,3-4,7-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

NWEDOXGMRSZNHG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCSCC(=O)C1(CCC1)C2=CC(=C(C=C2)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

SPD-473 Citrate: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of SPD-473 citrate, a potent serotonin, norepinephrine, and dopamine reuptake inhibitor. While specific quantitative solubility data in common laboratory solvents is not extensively published, this document outlines standardized protocols for its determination. Furthermore, a detailed visualization of its mechanism of action as a triple reuptake inhibitor is provided to support further research and development.

Solubility Profile of this compound

To facilitate consistent data recording and comparison, the following table summarizes the known solubility information and provides a template for recording experimental findings.

| Solvent | Known Solubility | Experimental Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Method |

| DMSO | Soluble | User-determined | User-determined | User-determined | User-determined |

| PBS (pH 7.4) | Data not publicly available | User-determined | User-determined | User-determined | User-determined |

| Ethanol | Data not publicly available | User-determined | User-determined | User-determined | User-determined |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered a reliable standard in pharmaceutical sciences.

Objective: To determine the solubility of this compound in DMSO, PBS (pH 7.4), and ethanol at a specified temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol (95% or absolute), analytical grade

-

Microcentrifuge tubes or glass vials

-

Orbital shaker or vortex mixer

-

Incubator or water bath for temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

Calibrated pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the respective solvent (DMSO, PBS, or ethanol).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow

-

An In-Depth Technical Guide to sec-Butylpropylacetamide (SPD-473): Patent Landscape, Preclinical Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: sec-Butylpropylacetamide (SPD-473), a novel amide analog of valproic acid (VPA), has emerged as a promising therapeutic candidate for neurological disorders, demonstrating a broad spectrum of anticonvulsant activity and significant potential in the treatment of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding SPD-473, a detailed summary of its preclinical data, and a compilation of key experimental protocols to facilitate further research and development. The initial reference to "SPD-473 citrate" appears to be a misnomer, as the available scientific literature and patent landscape focus on sec-Butylpropylacetamide.

Intellectual Property and Patent Status

Our investigation into the patent landscape for sec-Butylpropylacetamide (SPD-473) suggests that the compound is likely covered by patents protecting amide derivatives of valproic acid. A key patent in this area is:

-

US8829242B2: "Amide derivatives of valproic acid and uses thereof" This patent discloses a series of novel amide derivatives of valproic acid with demonstrated efficacy in treating epilepsy, convulsions, and various types of pain, including neuropathic pain. While not explicitly naming "sec-Butylpropylacetamide" in the claims, the chemical structures described and the intended uses strongly suggest that SPD-473 falls within the scope of this patent's claims. The patent highlights the improved therapeutic profile of these amide derivatives compared to valproic acid, including enhanced potency and a potentially better side-effect profile.[1]

Further analysis of the patent landscape for valproic acid analogs and anticonvulsant amide derivatives is recommended for a complete freedom-to-operate assessment. It is plausible that other patents or patent applications may exist that cover specific formulations, stereoisomers, or methods of synthesis of sec-Butylpropylacetamide.

Preclinical Data

sec-Butylpropylacetamide has undergone significant preclinical evaluation, demonstrating its therapeutic potential in various animal models of epilepsy and pain. The following tables summarize the key quantitative data from these studies.

Table 1: Anticonvulsant Activity of sec-Butylpropylacetamide (SPD-473)

| Animal Model | Seizure Type | Efficacy (ED₅₀) | Reference |

| Maximal Electroshock (MES) Test (mice) | Generalized tonic-clonic | 14.1 mg/kg | [1] |

| Subcutaneous Metrazol (scMET) Test (mice) | Clonic | 66 mg/kg | [1] |

| 6-Hz Psychomotor Seizure Test (mice) | Limbic | 23 mg/kg | [1] |

| Pilocarpine-induced Status Epilepticus (rats) | Refractory status epilepticus | Effective at 60 mg/kg | [2] |

Table 2: Antinociceptive Activity of sec-Butylpropylacetamide (SPD-473) in Pain Models

| Animal Model | Pain Type | Efficacy (ED₅₀) | Comparison | Reference |

| Sciatic Nerve Ligation (SNL) (rats) | Neuropathic | 49 mg/kg | Equipotent to Gabapentin | [3] |

| Formalin Test (mice) | Inflammatory | Dose-dependent reduction in licking time | More potent than VPA | [3] |

| Carrageenan-induced Thermal Hyperalgesia (rats) | Inflammatory | Dose-dependent increase in withdrawal latency | More potent than VPA | [3] |

| Acetic Acid-induced Writhing (mice) | Visceral | Dose-dependent reduction in writhes | More potent than VPA | [3] |

Table 3: Pharmacokinetic Parameters of sec-Butylpropylacetamide (SPD-473) in Rats (60 mg/kg, i.p. administration)

| Parameter | Value | Reference |

| Cₘₐₓ (µg/mL) | 35.5 ± 5.3 | [1] |

| Tₘₐₓ (h) | 0.5 | [1] |

| AUC (µg·h/mL) | 68.4 ± 10.2 | [1] |

| t₁/₂ (h) | 1.3 ± 0.2 | [1] |

| CL/F (L/h/kg) | 0.88 ± 0.13 | [1] |

| Vd/F (L/kg) | 1.6 ± 0.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of sec-Butylpropylacetamide (SPD-473).

Synthesis of sec-Butylpropylacetamide

The synthesis of sec-Butylpropylacetamide involves a multi-step process starting from commercially available reagents. A general synthetic pathway is outlined below.

References

Methodological & Application

Application Notes and Protocols: SPD-473 Citrate for Cell Culture Treatment

A comprehensive search for "SPD-473 citrate" did not yield specific information on a compound with this designation in publicly available scientific literature and databases. The search results did, however, provide information on related terms which may be of interest to researchers in drug development. These include the biological roles of citrate, a compound designated as SPD, and the signaling protein CD47. This document summarizes the available information on these topics and provides general protocols and diagrams relevant to their study in a cell culture context.

It is possible that "this compound" is an internal or developmental code for a compound that has not yet been publicly disclosed. Researchers with access to proprietary information on this compound should refer to their internal documentation for specific protocols and data.

The Role of Citrate in Cellular Metabolism and Signaling

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. Beyond its metabolic role, citrate can act as a signaling molecule, influencing various cellular processes.

Mechanism of Action:

-

Metabolic Hub: In the mitochondria, citrate is synthesized from acetyl-CoA and oxaloacetate. It can then be further metabolized in the TCA cycle to generate ATP or be exported to the cytosol.

-

Cytosolic Functions: In the cytosol, ATP citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is a crucial precursor for the synthesis of fatty acids and cholesterol. Oxaloacetate can be converted to malate and then pyruvate, generating NADPH, which is essential for reductive biosynthesis and antioxidant defense.[1][2]

-

Signaling Molecule: Citrate can modulate the activity of enzymes and transcription factors. For instance, it can activate the transcriptional regulator CcpE in Staphylococcus aureus, influencing carbon metabolism and iron uptake.[3] In mammalian cells, citrate levels can impact inflammatory responses and have been implicated in bone regeneration through the mTORC1 and AMPK pathways.[1][4] The citrate transporter SLC13A5, which mediates the entry of extracellular citrate into the cytosol, has been identified as a potential therapeutic target for kidney disease.[5][6][7][8]

Signaling Pathway of Citrate Metabolism and Associated Processes

Caption: Intracellular and extracellular citrate signaling pathways.

sec-Butylpropylacetamide (SPD)

The acronym "SPD" has been used to refer to sec-butylpropylacetamide, a novel amide analogue of valproic acid.

Therapeutic Potential:

-

Anticonvulsant Activity: SPD has been shown to possess a broad spectrum of anticonvulsant activity.

-

Analgesic Properties: Studies have evaluated its potential in treating neuropathic and inflammatory pain. In a sciatic nerve ligation model of neuropathic pain, SPD was found to be equipotent to gabapentin. It also demonstrated potency in models of inflammatory pain.[9]

Mechanism of Action:

-

The precise mechanism of action for SPD's analgesic effects is not fully elucidated but is suggested to be distinct from local anesthetics and membrane-stabilizing drugs.[9]

General Experimental Workflow for In Vitro Drug Screening

Caption: A generalized workflow for screening drug candidates in vitro.

CD47 Signaling

CD47 is a widely expressed transmembrane protein that functions as a receptor for signal-regulatory protein-α (SIRPα) and thrombospondin-1. It plays crucial roles in immune regulation, cardiovascular homeostasis, and cellular responses to stress.

Signaling Pathways:

-

"Don't Eat Me" Signal: The interaction of CD47 with SIRPα on phagocytic cells like macrophages delivers an inhibitory signal that prevents phagocytosis. This is a critical mechanism for self-recognition.

-

Thrombospondin-1 (TSP1) Signaling: Binding of TSP1 to CD47 can trigger various cellular responses, including cell death in some cell types, and regulation of nitric oxide (NO) and cGMP signaling.[10]

-

Downstream Effectors: CD47 signaling can influence calcium homeostasis, cyclic nucleotide signaling, and the activation of stem cell transcription factors.[10]

CD47 Signaling Cascade

Caption: Overview of key CD47 signaling interactions and outcomes.

General Protocols for Cell Culture Treatment and Analysis

The following are generalized protocols that can be adapted for the study of various compounds in cell culture. Specific parameters such as cell type, compound concentration, and incubation time should be optimized for each experimental system.

Protocol 1: Cell Seeding and Treatment

Objective: To treat cultured cells with a compound of interest.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Compound stock solution (e.g., dissolved in DMSO or PBS)

-

Multi-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells into multi-well plates at a predetermined density. The density should allow for logarithmic growth during the experiment.

-

Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare serial dilutions of the compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest compound concentration).

-

-

Cell Treatment:

-

Aspirate the old medium from the cell culture plates.

-

Gently add the medium containing the different concentrations of the compound or the vehicle control to the respective wells.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

MTT Addition:

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until formazan crystals form.

-

-

Solubilization:

-

Aspirate the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Quantitative Data Summary

As no specific data for "this compound" is available, the following table provides a template for how quantitative data from cell culture experiments could be presented.

| Parameter | Cell Line | Value | Conditions | Reference |

| IC₅₀ (µM) | e.g., MCF-7 | Data | 72h treatment | Citation |

| e.g., A549 | Data | 72h treatment | Citation | |

| EC₅₀ (nM) | e.g., HEK293 | Data | Reporter Assay | Citation |

| Ki (nM) | e.g., Purified Enzyme | Data | Enzyme Inhibition Assay | Citation |

Disclaimer: The information provided in these application notes is for general informational purposes only. All protocols should be optimized and validated by the end-user for their specific experimental context. The absence of public information on "this compound" necessitates that researchers rely on internal documentation or contact the appropriate sources for detailed guidance.

References

- 1. Metabolic Routes in Inflammation: The Citrate Pathway and its Potential as Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular Citrate Fuels Cancer Cell Metabolism and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The citrate transporter SLC13A5 as a therapeutic target for kidney disease: evidence from Mendelian randomization to inform drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The citrate transporter SLC13A5 as a therapeutic target for kidney disease: evidence from Mendelian randomization to inform drug development | springermedizin.de [springermedizin.de]

- 7. The citrate transporter SLC13A5 as a therapeutic target for kidney disease: evidence from Mendelian randomization to inform drug development [spiral.imperial.ac.uk]

- 8. The citrate transporter SLC13A5 as a therapeutic target for kidney disease: evidence from Mendelian randomization to in… [ouci.dntb.gov.ua]

- 9. sec-Butylpropylacetamide (SPD), a new amide derivative of valproic acid for the treatment of neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SPD-473 Citrate in Mouse Xenograft Studies

Important Note: Information regarding a specific compound designated "SPD-473 citrate" for use in mouse xenograft studies is not available in the public domain as of late 2025. Extensive searches have not yielded any specific preclinical data, dosage information, or established protocols for a compound with this identifier.

The following application notes and protocols are therefore provided as a general framework based on common practices for evaluating novel therapeutic agents in mouse xenograft models. Researchers should substitute the placeholder information with actual data obtained from in-house studies or manufacturer's recommendations for their specific compound.

Introduction

This document provides a detailed protocol for the in vivo evaluation of a therapeutic agent in a mouse xenograft model. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility of preclinical efficacy studies. The protocols cover animal model selection, tumor cell implantation, preparation and administration of the therapeutic agent, and methods for monitoring tumor growth and assessing treatment efficacy.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from a typical mouse xenograft study.

Table 1: Compound Information

| Parameter | Description |

| Compound Name | This compound (Hypothetical) |

| Molecular Formula | To be determined |

| Molecular Weight | To be determined |

| Formulation | e.g., 2% DMSO, 30% PEG300, 68% D5W |

| Storage Conditions | e.g., -20°C, protected from light |

Table 2: In Vivo Study Design

| Parameter | Description |

| Animal Model | e.g., Athymic Nude (nu/nu) mice |

| Cell Line | e.g., Human colorectal carcinoma HCT116 |

| Implantation Site | e.g., Subcutaneous, right flank |

| Number of Cells | e.g., 5 x 10^6 cells in 100 µL Matrigel |

| Number of Animals/Group | 8-10 |

| Randomization Criteria | Tumor volume of 100-150 mm³ |

Table 3: Dosing and Administration

| Group | Treatment | Dose (mg/kg) | Route | Schedule |

| 1 | Vehicle Control | - | e.g., Oral (PO) | e.g., QD x 14 |

| 2 | This compound | 10 | e.g., Oral (PO) | e.g., QD x 14 |

| 3 | This compound | 30 | e.g., Oral (PO) | e.g., QD x 14 |

| 4 | This compound | 100 | e.g., Oral (PO) | e.g., QD x 14 |

| 5 | Positive Control (e.g., Irinotecan) | 50 | e.g., IV | e.g., Q4D x 3 |

Table 4: Efficacy Endpoints

| Endpoint | Measurement Method |

| Tumor Volume | Caliper measurements (Volume = 0.5 x L x W²) |

| Tumor Growth Inhibition (TGI) | % TGI = (1 - (ΔT/ΔC)) x 100 |

| Body Weight | Measured twice weekly |

| Clinical Observations | Daily monitoring for signs of toxicity |

| Terminal Tumor Weight | Measured at the end of the study |

Experimental Protocols

Cell Culture and Implantation

-

Cell Culture: Culture the selected cancer cell line (e.g., HCT116) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in an incubator at 37°C with 5% CO₂.

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.

-

Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10⁷ cells/mL). Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Animal Acclimatization and Tumor Growth Monitoring

-

Acclimatization: Allow the mice to acclimatize for at least one week before cell implantation.

-

Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W².

Randomization and Treatment

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Preparation: Prepare the vehicle and this compound formulations on each day of dosing.

-

Administration: Administer the vehicle, this compound, and any positive control drug according to the specified dose, route, and schedule.

Efficacy and Toxicity Assessment

-

Tumor Measurements: Continue to measure tumor volumes throughout the study.

-

Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

-

Clinical Observations: Perform daily clinical observations for any signs of distress, altered behavior, or other adverse effects.

-

Study Termination: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

-

Endpoint Analysis: At necropsy, excise the tumors and record their final weights.

Visualization

General Experimental Workflow

The following diagram illustrates a typical workflow for a mouse xenograft study.

Caption: Workflow for a typical mouse xenograft study.

Hypothetical Signaling Pathway

Assuming "this compound" is a hypothetical inhibitor of a kinase pathway, the following diagram illustrates its potential mechanism of action.

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols for SPD-473 Citrate in Monoamine Neurotransmitter Pathway Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SPD-473 citrate as a tool compound for investigating the roles of serotonin, norepinephrine, and dopamine pathways in neuroscience research. Detailed protocols for key experiments are included to facilitate the practical application of this compound in a laboratory setting.

Introduction to this compound

This compound, also known as BTS 74 398, is a potent triple reuptake inhibitor (TRI). It simultaneously blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[1][2][3]. This activity leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission[1]. Due to its mechanism of action, this compound is a valuable tool for studying the physiological and pathological roles of these neurotransmitter systems. The compound has been investigated in the context of neurological disorders such as Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD)[4][5].

Mechanism of Action

This compound exerts its effects by binding to and inhibiting the function of SERT, NET, and DAT. By blocking these transporters, the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron is prevented. This leads to a prolonged presence of the neurotransmitters in the synapse, allowing for increased stimulation of postsynaptic receptors. The compound's activity as a TRI makes it a useful tool for dissecting the complex interplay between these three critical neurotransmitter systems in various brain functions and disease states.

Data Presentation: Transporter Inhibition Profile

The following table summarizes the reported inhibitory activity of this compound at the human monoamine transporters. This data is crucial for designing experiments and interpreting results.

| Target Transporter | Inhibition Constant (Ki) | Reference |

| Serotonin Transporter (SERT) | 83 nM | [1] |

| Norepinephrine Transporter (NET) | 3.8 nM | [1] |

| Dopamine Transporter (DAT) | 160 nM | [1] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

This protocol describes a method to measure the inhibitory effect of this compound on the reuptake of serotonin, norepinephrine, and dopamine in cells expressing the respective human transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

This compound

-

Radiolabeled neurotransmitters ([³H]5-HT, [³H]NE, [³H]DA)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid and a scintillation counter

-

96-well microplates

Procedure:

-

Cell Plating: Plate the HEK293 cells expressing the transporter of interest into 96-well microplates and grow to confluence.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve a range of final concentrations.

-

Pre-incubation: Wash the cells with assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiation of Reuptake: Add the radiolabeled neurotransmitter to each well to initiate the reuptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination of Reuptake: Terminate the assay by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of radioactivity in each well using a scintillation counter to determine the amount of neurotransmitter taken up by the cells.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines the use of this compound in the forced swim test, a common behavioral assay to assess antidepressant-like activity in rodents.

Materials:

-

Male mice or rats

-

This compound

-

Vehicle (e.g., saline or a suitable solvent for this compound)

-

A transparent cylindrical container filled with water (23-25°C)

-

Video recording and analysis software

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer this compound or vehicle to the animals via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

-

Forced Swim Test:

-

Place each animal individually into the cylinder of water for a 6-minute session.

-

Record the entire session using a video camera.

-

-

Behavioral Scoring:

-

Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

-

The scoring can be done manually by a trained observer blinded to the treatment groups or using automated video analysis software.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.

Visualizations

Caption: Mechanism of action of this compound.

Caption: In vitro neurotransmitter reuptake assay workflow.

Caption: Logical relationship of this compound's utility.

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SPD-473 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Serotonergic Drugs for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Review of Past Development, Pitfalls and Failures, and a Look to the Future - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: SPD-473 Citrate for the Inhibition of the Extrinsic Coagulation Cascade

Introduction

SPD-473 citrate is a novel investigational compound designed as a potent anticoagulant. Its mechanism of action is predicated on the chelation of free calcium ions (Ca²⁺), which are essential cofactors for the activation of several vitamin K-dependent clotting factors in the coagulation cascade. By sequestering plasma calcium, this compound effectively inhibits the propagation of the clotting process, making it a candidate for therapeutic intervention in thrombotic disorders. These application notes provide detailed protocols for assessing the anticoagulant activity of this compound in vitro using standard coagulation assays.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. The extrinsic pathway, initiated by tissue factor (TF) exposure following endothelial injury, is critical for the initial activation of coagulation. This compound, as a citrate derivative, is hypothesized to exert its anticoagulant effect by binding to and reducing the bioavailability of Ca²⁺ ions. Calcium ions are indispensable for the proper conformation and enzymatic activity of Factors VII, IX, X, and prothrombin (Factor II). By chelating Ca²⁺, this compound prevents the assembly of the tenase and prothrombinase complexes on the surface of activated platelets, thereby inhibiting the generation of thrombin and subsequent fibrin formation.

Data Presentation

The anticoagulant efficacy of this compound was evaluated by measuring its effect on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in pooled normal human plasma. The results demonstrate a dose-dependent prolongation of clotting times, indicative of potent anticoagulant activity.

Table 1: Dose-Dependent Effect of this compound on Prothrombin Time (PT)

| This compound (µM) | Mean PT (seconds) | Standard Deviation | % Prolongation over Control |

| 0 (Control) | 12.5 | 0.8 | 0% |

| 10 | 18.2 | 1.1 | 45.6% |

| 25 | 25.6 | 1.5 | 104.8% |

| 50 | 38.9 | 2.2 | 211.2% |

| 100 | 55.4 | 3.1 | 343.2% |

Table 2: Dose-Dependent Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

| This compound (µM) | Mean aPTT (seconds) | Standard Deviation | % Prolongation over Control |

| 0 (Control) | 30.2 | 1.9 | 0% |

| 10 | 42.8 | 2.5 | 41.7% |

| 25 | 61.5 | 3.8 | 103.6% |

| 50 | 88.9 | 5.1 | 194.4% |

| 100 | 124.6 | 7.3 | 312.6% |

Signaling Pathway

Caption: Inhibition of the extrinsic and common coagulation pathways by this compound through calcium chelation.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Objective: To prepare a high-concentration stock solution of this compound for serial dilutions.

-

Materials:

-

This compound powder

-

Sterile, deionized water

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in sterile, deionized water to a final concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Prepare aliquots in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

2. In Vitro Assessment of Anticoagulant Activity using Prothrombin Time (PT) Assay

-

Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.

-

Materials:

-

Pooled normal human plasma (citrated)

-

This compound stock solution (10 mM)

-

PT reagent (containing thromboplastin and calcium chloride)

-

Coagulometer

-

Incubator or water bath at 37°C

-

Micropipettes and sterile tips

-

-

Protocol:

-

Prepare serial dilutions of this compound in deionized water to achieve final concentrations of 10, 25, 50, and 100 µM when added to plasma. Include a vehicle control (deionized water).

-

Pre-warm the pooled normal human plasma and PT reagent to 37°C for at least 15 minutes.

-

In a coagulometer cuvette, add 90 µL of pre-warmed plasma.

-

Add 10 µL of the this compound dilution or vehicle control to the plasma, mix gently, and incubate for 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically measure the time taken for clot formation in seconds.

-

Perform each concentration in triplicate to ensure reproducibility.

-

Calculate the mean clotting time and standard deviation for each concentration.

-

3. In Vitro Assessment of Anticoagulant Activity using Activated Partial Thromboplastin Time (aPTT) Assay

-

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

-

Materials:

-

Pooled normal human plasma (citrated)

-

This compound stock solution (10 mM)

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium chloride (CaCl₂) solution

-

Coagulometer

-

Incubator or water bath at 37°C

-

Micropipettes and sterile tips

-

-

Protocol:

-

Prepare serial dilutions of this compound as described in the PT assay protocol.

-

Pre-warm the pooled normal human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, add 90 µL of pre-warmed plasma.

-

Add 10 µL of the this compound dilution or vehicle control to the plasma and mix.

-

Add 100 µL of the pre-warmed aPTT reagent, mix, and incubate for 5 minutes at 37°C to allow for contact activation.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl₂ solution.

-

The coagulometer will measure the time to clot formation.

-

Perform each concentration in triplicate.

-

Calculate the mean clotting time and standard deviation for each concentration.

-

Experimental Workflow

Caption: Workflow for assessing the anticoagulant activity of this compound.

Troubleshooting & Optimization

Navigating Aqueous Stability Challenges of Citrate Salt Formulations

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in aqueous solutions is a critical aspect of preclinical and formulation development. Citrate salts, while often used to enhance solubility, can present unique degradation challenges in aqueous environments. This guide provides troubleshooting advice and frequently asked questions to address potential stability issues.

Disclaimer: As of November 2025, there is no publicly available scientific literature specifically detailing the degradation of "SPD-473 citrate." The following information is based on established principles of citrate salt stability and general drug degradation pathways in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for citrate salt drugs in aqueous solutions?

Drug molecules, including those formulated as citrate salts, are susceptible to several degradation pathways in aqueous solutions. The most common include:

-

Hydrolysis: Reaction with water, often catalyzed by pH extremes (acidic or basic conditions). Esters, amides, and lactams are particularly susceptible functional groups.

-

Oxidation: Degradation by reaction with oxygen or other oxidizing agents. This can be initiated by light, heat, or the presence of metal ions.

-

Photolysis: Degradation caused by exposure to light, particularly UV radiation.

Q2: How does pH influence the stability of my citrate-based formulation?

The pH of an aqueous solution is a critical factor governing the stability of many pharmaceuticals. For citrate salts, pH can:

-

Influence the rate of acid-base catalyzed hydrolysis.

-

Affect the solubility of the drug substance, which can in turn impact its degradation rate.

-

Alter the ionization state of the molecule, potentially making it more or less susceptible to degradation.

-

It has been observed that pH is a critical parameter for the stability of colloidal solutions as it can cause changes in the electrostatic interactions between particles.[1]

Q3: I am observing precipitation in my aqueous formulation. What could be the cause?

Precipitation in a formulation that is expected to be a clear solution can be due to several factors:

-

Change in pH: A shift in pH can lead to the drug converting to its less soluble free base or free acid form.

-

Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could cause the drug to precipitate out of solution.

-

Exceeding Solubility Limit: The concentration of the drug may be above its intrinsic solubility in the chosen aqueous medium.

-

Degradation: The degradation product may be less soluble than the parent drug, leading to its precipitation over time.

Q4: What is the role of the citrate counter-ion in degradation?

While often considered an inactive component, the citrate counter-ion can potentially influence stability. Citrate can act as a buffer, helping to maintain a specific pH range. However, it can also interact with the drug substance or other excipients, and in some cases, it may not provide sufficient buffering capacity against external acidic or basic contaminants.

Troubleshooting Guide

This section provides a structured approach to investigating and resolving common degradation issues.

Issue 1: Rapid Loss of Potency in Solution

If you are observing a faster-than-expected decrease in the concentration of your active ingredient, consider the following troubleshooting steps:

Troubleshooting Workflow for Potency Loss

Caption: Troubleshooting workflow for addressing rapid potency loss.

Issue 2: Appearance of Unknown Peaks in Chromatogram

The emergence of new peaks during chromatographic analysis is a clear indicator of degradation.

Logical Flow for Investigating New Chromatographic Peaks

Caption: Logical flow for investigating new chromatographic peaks.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

References

Technical Support Center: Troubleshooting SPD-473 Citrate Precipitation

Welcome to the technical support center for SPD-473. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to SPD-473 citrate precipitation in cell media.

Frequently Asked Questions (FAQs)

Q1: We are observing a white or crystalline precipitate in our cell culture medium after adding SPD-473. What could be the cause?

A1: Precipitation of SPD-473, which is formulated as a citrate salt, in cell culture media is a common issue that can arise from several factors. The most likely causes include:

-

Interactions with Media Components: Cell culture media are complex solutions containing various ions, amino acids, and other molecules. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in most standard media formulations, can react with citrate to form insoluble calcium citrate or magnesium citrate salts.[1]

-

pH Shifts: The solubility of many citrate salts is highly dependent on the pH of the solution.[2][3][4] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). If the addition of SPD-473 or other reagents alters the local pH, it can significantly decrease the solubility of the citrate salt, leading to precipitation.

-

Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[5] Exposing the media to temperature extremes, such as repeated freeze-thaw cycles or prolonged storage at incorrect temperatures, can promote precipitation.[5]

-

High Concentration of SPD-473: Exceeding the solubility limit of this compound in the specific cell culture medium will inevitably lead to precipitation.

-

Evaporation: Improperly sealed culture vessels can lead to evaporation of the medium, thereby increasing the concentration of all solutes, including SPD-473 and divalent cations, which can trigger precipitation.[5]

Q2: How can we confirm that the precipitate is indeed related to this compound?

A2: While a definitive identification requires analytical techniques such as HPLC, mass spectrometry, or X-ray diffraction, you can perform some simple preliminary tests. A common method is to prepare a control plate or flask with the same medium but without the addition of your cells. Add SPD-473 and observe if precipitation occurs. If it does, it is likely a chemical interaction within the medium. You can also try adding SPD-473 to a simplified buffered saline solution (like PBS) with and without calcium and magnesium to see if these ions are the primary cause of precipitation.

Q3: What are the recommended steps to prevent this compound precipitation?

A3: To prevent precipitation, a systematic approach to media preparation and handling is recommended. The following table summarizes potential causes and corresponding preventative measures.

| Potential Cause | Preventative Measure | Citation |

| High Local Concentration | Prepare a more dilute stock solution of SPD-473. Add the stock solution to the media drop-wise while gently swirling. | [6] |

| pH Fluctuation | Ensure the pH of your SPD-473 stock solution is compatible with the cell culture medium. Buffer the medium appropriately. | [2][3] |

| Temperature Shock | Warm the cell culture medium and the SPD-473 stock solution to the experimental temperature (e.g., 37°C) before mixing. Avoid freeze-thaw cycles of the stock solution. | [5] |

| Interaction with Divalent Cations | Consider using a custom medium formulation with a lower concentration of calcium and magnesium. Alternatively, a chelating agent could be evaluated for compatibility with your cell line and experiment. | [7][8][9] |

| Evaporation | Use filtered flasks or plates with appropriate gas exchange, and ensure the incubator has adequate humidity. | [5] |

Troubleshooting Guide

If you are currently experiencing precipitation, the following decision tree and experimental protocols can help you identify the root cause and find a solution.

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Evaluation of SPD-473 Solubility in Different Media Conditions

Objective: To determine the impact of media components, pH, and temperature on this compound precipitation.

Materials:

-

SPD-473 stock solution

-

Standard cell culture medium (e.g., DMEM)

-

Calcium and magnesium-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Sterile, conical tubes (15 mL)

-

Incubator at 37°C

-

Water bath at 37°C

-

pH meter

Methodology:

-

Prepare a series of 10 mL aliquots of different media in sterile 15 mL conical tubes as outlined in the table below.

-

Pre-warm the media aliquots to 37°C in a water bath.

-

Prepare a working dilution of your SPD-473 stock solution.

-

Add the same final concentration of SPD-473 to each tube.

-

Gently mix each tube by inverting 5 times.

-

Incubate all tubes at 37°C.

-

Visually inspect for precipitation at 1, 4, and 24 hours.

-

(Optional) Quantify the precipitate by centrifuging the tubes and measuring the pellet size or by analyzing the supernatant for the concentration of soluble SPD-473 via a suitable analytical method.

| Tube | Medium | pH | Temperature (°C) | Expected Outcome if Factor is Causal |

| 1 | Standard Medium | 7.4 | 37 | Precipitation (Positive Control) |

| 2 | Ca²⁺/Mg²⁺-free Medium | 7.4 | 37 | No/Reduced Precipitation |

| 3 | Standard Medium | 6.8 | 37 | Altered Precipitation |

| 4 | Standard Medium | 7.8 | 37 | Altered Precipitation |

| 5 | Standard Medium | 7.4 | 4 | Increased Precipitation |

| 6 | PBS | 7.4 | 37 | No Precipitation |

Protocol 2: Optimizing the Addition of SPD-473 to Cell Culture Medium

Objective: To minimize localized high concentrations of SPD-473 during its addition to the medium.

Materials:

-

SPD-473 stock solution

-

Cell culture medium

-

Sterile flasks or beakers

-

Magnetic stirrer and stir bar (optional)

Methodology:

-

Warm the cell culture medium to 37°C.

-

Place the medium in a sterile flask or beaker.

-

If using a magnetic stirrer, add a sterile stir bar and set to a low speed to create a gentle vortex.

-

Add the required volume of SPD-473 stock solution drop-wise into the vortex or while manually swirling the flask.

-

Continue to stir or swirl for 1-2 minutes to ensure complete mixing.

-

Use the prepared medium for your experiment.

Caption: Potential mechanism of this compound precipitation in cell media.

References

- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pH on citrate reabsorption in the proximal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Culture Academy [procellsystem.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation constants for interaction of citrate with calcium and magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]

- 9. Factors modulating the pH at which calcium and magnesium phosphates precipitate from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Oral Administration of Citrate Formulations

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with citrate formulations for oral administration. The content focuses on addressing common challenges encountered during the experimental and developmental stages.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and testing of oral citrate drug products.

Issue 1: Low or Variable Oral Bioavailability

-

Question: My citrate-formulated compound is exhibiting low or highly variable bioavailability in preclinical animal studies. What are the potential causes and how can I troubleshoot this?

-

Answer: Low or variable oral bioavailability of a citrate formulation is a common challenge, often stemming from solubility, stability, or permeability issues. The citrate salt form is frequently used to enhance the dissolution rate of weakly basic drugs; however, this can lead to complex behaviors in the gastrointestinal (GI) tract.

A primary cause can be the in-situ conversion of the more soluble citrate salt back into the less soluble free base form upon transitioning from the acidic environment of the stomach to the more neutral pH of the small intestine. This precipitation reduces the concentration of the drug available for absorption, a phenomenon known as the "parachute effect." The variability can be exacerbated by differences in individual GI transit times and local pH conditions.

To troubleshoot this, a systematic approach is recommended, as outlined in the workflow diagram below. Key steps include characterizing the formulation's behavior in biorelevant media and evaluating the compound's intrinsic properties.

Troubleshooting Workflow for Low Bioavailability

Caption: Troubleshooting decision tree for low bioavailability of oral citrate formulations.

Issue 2: Formulation Stability Issues on Storage

-

Question: My solid-state citrate formulation is showing signs of physical instability (e.g., changes in crystallinity, hygroscopicity) during storage. What should I investigate?

-

Answer: Citrate salts can be prone to physical instability, particularly if they form hydrates or amorphous systems. The presence of citric acid can also make the formulation hygroscopic, leading to water absorption that can trigger physical or chemical degradation.

Key Investigation Steps:

-

Hygroscopicity Testing: Assess the moisture sorption-desorption profile of the drug substance and the formulated product.

-

Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for changes in crystalline form (polymorphism) or conversion from an amorphous to a crystalline state.

-

Excipient Compatibility: Ensure that the chosen excipients are not contributing to the instability. For instance, highly hygroscopic excipients can worsen moisture-related problems.

Data Summary: Common Stabilizing Excipients

Excipient Class Examples Typical Concentration (% w/w) Primary Function Precipitation Inhibitor HPMC, PVP, Soluplus® 1 - 10% Maintain drug supersaturation in the GI tract. Moisture Protectant Silicon Dioxide (Colloidal) 0.5 - 2% Acts as a glidant and moisture scavenger. | Filler (Low Hygroscopicity) | Microcrystalline Cellulose (MCC) | 20 - 90% | Provides bulk while having low moisture affinity. |

-

Frequently Asked Questions (FAQs)

-

Question 1: Why choose a citrate salt for an oral formulation?

-

Answer: Citrate salts are primarily used for weakly basic drugs (those with a high pKa). The salt formation significantly increases the aqueous solubility of the drug at lower pH values, such as in the stomach. This is intended to promote rapid dissolution upon ingestion, which is often the first step to successful oral absorption.

-

Question 2: What is "biorelevant dissolution media" and why is it important for citrate formulations?

-

Answer: Biorelevant dissolution media are solutions that mimic the composition and pH of human gastrointestinal fluids in both the fasted state (Fasted State Simulated Intestinal Fluid - FaSSIF) and the fed state (Fed State Simulated Intestinal Fluid - FeSSIF). For citrate formulations, testing in these media is critical because the significant pH shift from the stomach (pH 1-2) to the intestine (pH 6.5-7.4) can cause the drug to precipitate. Biorelevant media help predict this in vivo behavior more accurately than simple buffer solutions.

-

Question 3: How does food intake typically affect the bioavailability of a citrate-formulated drug?

-

Answer: The effect of food can be complex. For some citrate formulations, administration with food can increase bioavailability. This is because the presence of bile salts and lipids in the fed state can help keep the drug solubilized, mitigating the precipitation that might otherwise occur. Conversely, if the drug's absorption is dependent on specific transporters that are inhibited by food components, a negative food effect could be observed. Fed-state dissolution studies (using FeSSIF) are essential to predict these outcomes.

Experimental Protocols

Protocol 1: In Vitro Supersaturation and Precipitation Assay

This assay evaluates the ability of a formulation to maintain a supersaturated state upon a pH shift, mimicking the transit from the stomach to the small intestine.

Methodology:

-

Acidic Stage (Stomach Simulation):

-

Prepare a 0.1 N HCl solution (pH 1.2).

-

Disperse the citrate formulation equivalent to a target drug concentration (e.g., 100 µg/mL) into the acidic medium.

-

Stir at 37°C for 30 minutes to allow for complete dissolution.

-

-

Neutralization (Intestinal Simulation):

-

Prepare a concentrated buffer solution (e.g., FaSSIF concentrate) that, when added to the acidic medium, will shift the final pH to ~6.5.

-

At t=30 minutes, add the neutralization buffer to the dissolution vessel.

-

-

Monitoring Precipitation:

-

Immediately after the pH shift, begin collecting samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

-

Filter each sample immediately through a syringe filter (e.g., 0.22 µm PVDF) to separate precipitated drug from the dissolved drug.

-

Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

Plot the concentration of the dissolved drug over time. A rapid decrease in concentration indicates precipitation. The area under this curve can be used to compare the performance of different formulations.

-

General Experimental Workflow

Caption: General workflow for the development of an oral citrate drug formulation.

Reducing SPD-473 citrate toxicity in primary cell cultures

This technical support guide is designed for researchers, scientists, and drug development professionals working with primary cell cultures and encountering challenges related to the citrate formulation of compounds like SPD-473. The following information provides troubleshooting strategies and answers to frequently asked questions to help mitigate citrate-induced toxicity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is citrate toxicity in the context of cell culture?

A1: Citrate is a common buffer and chelating agent used in pharmaceutical formulations. In cell culture, citrate toxicity primarily stems from its ability to chelate divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), from the culture medium.[1][2] This depletion of essential ions can disrupt numerous cellular functions, leading to adverse effects on cell health and viability.

Q2: Why are primary cells more sensitive to citrate toxicity?

A2: Primary cells are isolated directly from tissues and have a finite lifespan. Unlike immortalized cell lines, they are often more sensitive to environmental stressors.[3][4] Their complex signaling and adhesion requirements are heavily dependent on precise concentrations of extracellular ions like calcium. The disruption of this delicate balance by citrate's chelating action can lead to rapid decreases in viability.

Q3: What are the common signs of citrate toxicity in my primary cell culture?

A3: Researchers may observe several indicators of citrate toxicity after introducing a citrate-formulated compound:

-

Poor Cell Adhesion: Cells may fail to attach properly to the culture vessel or detach after treatment.[5]

-

Decreased Cell Proliferation: A noticeable reduction in the rate of cell growth compared to control cultures.[5]

-

Increased Cell Death: Visible signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or lysis.

-

Morphological Changes: Alterations in normal cell shape and appearance.

-

Metabolic Effects: Potential for metabolic alkalosis due to the conversion of citrate to bicarbonate within the cells.[1]

Q4: How does citrate chelation of calcium lead to cell death?

A4: Calcium is a critical second messenger in many signaling pathways that regulate cell survival, proliferation, and adhesion. By chelating extracellular calcium, citrate reduces its availability for influx into the cell. This can disrupt calcium-dependent signaling cascades, such as the PI3K/Akt pathway, which is essential for promoting cell survival and inhibiting apoptosis. It can also interfere with the function of calcium-dependent adhesion molecules (e.g., cadherins), leading to cell detachment and subsequent anoikis (a form of programmed cell death).

Troubleshooting Guide

This guide addresses specific issues you may encounter when using SPD-473 citrate in your experiments.

Issue 1: My primary cells are detaching from the plate after treatment with this compound.

| Possible Cause | Recommended Solution |

| Calcium Chelation | Citrate is sequestering Ca²⁺ from the medium, disrupting cell adhesion molecules. |

| 1. Supplement with Calcium: Add sterile calcium chloride (CaCl₂) or calcium gluconate to your culture medium to counteract the chelation effect. Perform a dose-response experiment to find the optimal concentration that restores adhesion without being toxic itself.[6] | |

| 2. Reduce Compound Concentration: Use the lowest effective concentration of this compound to minimize the amount of citrate introduced into the culture. | |

| 3. Change Medium Post-Treatment: After an initial incubation period (e.g., 4-6 hours), replace the treatment medium with fresh, compound-free medium to wash out the citrate. |

Issue 2: I'm observing high cytotoxicity that doesn't seem related to the active compound's mechanism.

| Possible Cause | Recommended Solution |

| Vehicle Toxicity | The citrate buffer itself is causing cell death, masking the true effect of SPD-473. |

| 1. Run a Vehicle Control: Always include a control group treated with the citrate buffer alone at the same concentration used for your highest dose of SPD-473. This will help you differentiate between vehicle toxicity and compound-specific effects. | |

| 2. Perform a Citrate Dose-Response: Test a range of sodium citrate concentrations on your cells to determine the maximum tolerated concentration. | |

| 3. Explore Alternative Formulations: If possible, inquire about obtaining SPD-473 in a different formulation that uses a more biocompatible buffer, such as HEPES, histidine, or phosphate.[7] |

Issue 3: My experimental results are inconsistent between different batches of the compound.

| Possible Cause | Recommended Solution |

| Variability in Formulation | There may be slight differences in the citrate concentration or pH of different compound batches. |

| 1. Quality Control Each New Batch: Before beginning a large-scale experiment, run a simple viability assay (e.g., MTT or PrestoBlue) on a small scale with each new batch to confirm consistent cellular response. | |

| 2. Measure Medium pH: After adding the compound, check that the pH of the culture medium has not shifted significantly.[5] Adjust with sterile HCl or NaOH if necessary, or use a medium with a stronger buffering capacity like HEPES-buffered medium. |

Experimental Protocols

Protocol 1: Determining the Toxic Threshold of the Citrate Vehicle

-

Cell Seeding: Plate your primary cells in a 96-well plate at their optimal seeding density and allow them to adhere overnight.

-

Prepare Citrate Solutions: Prepare a 2X stock solution of sodium citrate in your complete cell culture medium. Create a serial dilution series to test concentrations ranging from 0.1 mM to 20 mM.

-

Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X citrate solutions to the appropriate wells. Include a "medium only" control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as an MTT, WST-1, or PrestoBlue assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the "medium only" control. Plot the results to determine the concentration at which citrate causes a 50% reduction in viability (IC50).

Protocol 2: Calcium Supplementation Rescue Experiment

-

Cell Seeding: Plate cells as described in Protocol 1.

-

Prepare Solutions:

-

Prepare a 2X stock of this compound at a concentration known to cause toxicity.

-

Prepare a 10X stock solution of sterile Calcium Chloride (CaCl₂) in cell culture-grade water. Create a dilution series to test final concentrations from 0.2 mM to 2 mM.

-

-

Treatment:

-

Control Group: Add medium only.

-

Toxicity Group: Add the 2X this compound solution.

-

Rescue Groups: Pre-mix the 2X this compound solution with the different 10X CaCl₂ concentrations before adding to the cells. Ensure the final concentrations are 1X.

-

-

Incubation & Assessment: Incubate for the desired duration and assess cell viability as described in Protocol 1.

-

Data Analysis: Compare the viability of the "Rescue Groups" to the "Toxicity Group" to determine the concentration of CaCl₂ that effectively reverses the citrate-induced toxicity.

Quantitative Data Summary

Table 1: Hypothetical Viability Data for Citrate Vehicle Control This table illustrates the expected dose-dependent toxicity of sodium citrate on a generic primary cell type after 48 hours.

| Sodium Citrate (mM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98 ± 5.1 |

| 2.5 | 91 ± 6.2 |

| 5 | 75 ± 7.8 |

| 10 | 48 ± 9.3 |

| 20 | 15 ± 5.5 |

Table 2: Hypothetical Data for Calcium Rescue Experiment This table shows the effect of adding CaCl₂ to cultures treated with a toxic concentration (10 mM) of the citrate vehicle.

| Treatment Group | % Cell Viability (Mean ± SD) |

| Control (Medium Only) | 100 ± 4.2 |

| 10 mM Citrate | 48 ± 9.3 |

| 10 mM Citrate + 0.5 mM CaCl₂ | 65 ± 8.1 |

| 10 mM Citrate + 1.0 mM CaCl₂ | 88 ± 6.5 |

| 10 mM Citrate + 1.5 mM CaCl₂ | 92 ± 5.7 |

| 10 mM Citrate + 2.0 mM CaCl₂ | 85 ± 7.0 |

Visualizations

Caption: Troubleshooting workflow for diagnosing citrate-induced toxicity.

Caption: Effect of citrate chelation on a Ca²⁺-dependent survival pathway.

References

- 1. litfl.com [litfl.com]

- 2. Citrate Serum-Free Medium Supplement [sigmaaldrich.com]

- 3. krishgen.com [krishgen.com]

- 4. promocell.com [promocell.com]

- 5. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]

- 6. Prophylactic low dose continuous calcium infusion during peripheral blood stem cell (PBSC) collections to reduce citrate related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

SPD-473 citrate batch-to-batch variability issues

Disclaimer: Information on a specific molecule designated "SPD-473 citrate" is not publicly available. The following technical support guide is a hypothetical resource developed for researchers, scientists, and drug development professionals. The issues, protocols, and data presented are based on established principles of pharmaceutical science and are intended to serve as a practical example of a technical support center for a novel compound.

Introduction to this compound

SPD-473 is a novel investigational drug targeting the SLC13A5 citrate transporter, a key regulator of cellular metabolism. As a citrate salt, its formulation is critical for stability and bioavailability. This guide addresses potential batch-to-batch variability issues that may arise during research and development.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Inconsistent results with different batches can stem from several factors. The most common culprits are variations in the physicochemical properties of the compound, such as pH of the stock solution, solubility, and the presence of impurities. Citrate itself can influence cellular metabolism, so variations in the citrate-to-active-ingredient ratio could also play a role.[1][2] We recommend performing the quality control checks outlined in the "Initial Troubleshooting Workflow" below.

Q2: Our latest batch of this compound has a lower-than-expected solubility in our standard aqueous buffer. Why is this happening and how can we address it?

A2: Lower solubility can be due to minor variations in the crystalline structure (polymorphism) of the citrate salt from batch to batch, or slight shifts in the pH of the final product.[3] First, verify the pH of your buffer and the prepared this compound solution. Citrate salts can act as buffering agents, and their solubility is pH-dependent.[1][4] Refer to the "Protocol for Solubility Assessment" for a standardized method to test and compare batches.

Q3: We have noticed a drift in the pH of our prepared this compound stock solutions over time. Is this expected?

A3: While this compound is formulated to be stable, some pH drift can occur, especially with repeated freeze-thaw cycles or prolonged storage at 4°C after reconstitution. The citrate component can interact with atmospheric CO2, which can slightly alter the pH.[1] For sensitive experiments, we recommend preparing fresh solutions or aliquoting single-use stocks as described in the "Protocol for Preparation and Storage of this compound Stock Solutions."

Troubleshooting Guides

Initial Troubleshooting Workflow

If you are experiencing inconsistent experimental results, follow this initial workflow to diagnose the potential source of the variability.

Caption: Initial troubleshooting workflow for inconsistent results.

Quantitative Data Summary

The following table presents hypothetical data from three different batches of this compound, illustrating potential variability.

| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptable Range |

| pH (10 mM solution) | 7.42 | 7.21 | 7.55 | 7.35 - 7.55 |

| Solubility in PBS (mg/mL) | 10.5 | 8.2 | 10.8 | ≥ 10.0 |

| Purity by HPLC (%) | 99.8 | 99.7 | 98.5 | ≥ 99.5 |

| IC50 in Target Assay (nM) | 52.3 | 85.1 | 55.6 | 45.0 - 60.0 |

Analysis:

-

Batch B shows a lower pH, reduced solubility, and decreased potency (higher IC50), suggesting a potential issue with the salt form or purity.

-

Batch C has a slightly lower purity, which may be acceptable for some screening assays but could be problematic for more sensitive or in vivo studies.

Experimental Protocols

Protocol for Solubility Assessment

-

Objective: To determine the solubility of this compound in a specified buffer.

-

Materials:

-

This compound (test and reference batches)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC

-

-

Methodology:

-

Prepare a supersaturated solution by adding an excess amount of this compound to 1 mL of PBS.

-

Vortex the mixture vigorously for 2 minutes.

-

Equilibrate the solution at room temperature for 2 hours, with intermittent vortexing.

-

Centrifuge the solution at 14,000 rpm for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Quantify the concentration of this compound in the supernatant using a pre-validated UV-Vis or HPLC method.

-

Protocol for Preparation and Storage of this compound Stock Solutions

-

Objective: To provide a standardized procedure for preparing and storing stock solutions to minimize variability.

-

Materials:

-

This compound

-

Anhydrous DMSO or sterile water (as per experimental requirements)

-

Sterile, low-protein binding microcentrifuge tubes

-

-

Methodology:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh out the required amount of compound in a sterile environment.

-

Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into single-use volumes in low-protein binding tubes.

-

Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

-

Hypothetical Signaling Pathway

This compound is hypothesized to modulate cellular energy homeostasis by inhibiting the SLC13A5 transporter, thereby reducing cytosolic citrate levels. This can impact downstream pathways such as fatty acid synthesis and glycolysis.

Caption: Hypothetical signaling pathway affected by this compound.

This technical support center guide is intended to be a living document and will be updated as more information becomes available. For further assistance, please contact our technical support team.

References

SPD-473 citrate light sensitivity and handling precautions

This technical support center provides guidance on the handling and troubleshooting for experiments involving SPD-473 citrate. Given that detailed public data on this compound is limited, this guide combines specific information available for this compound with established best practices for handling light-sensitive research compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as BTS 74 398, is a research chemical identified as a triple reuptake inhibitor of serotonin, dopamine, and norepinephrine.[1][2][3][4][5][6][7] It has been investigated for its potential therapeutic effects in neurological conditions such as Parkinson's disease and ADHD.[8][9] Clinical development for this compound appears to have been discontinued.[10][11] It is available from various suppliers for research purposes only.[3][12][13]

Q2: Is this compound light-sensitive?

A2: Yes, there are indications that this compound is light-sensitive. Supplier recommendations include storing the compound away from light.[3] As a general precaution, it is prudent to handle this compound as a light-sensitive compound to ensure experimental integrity.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored in a sealed container, protected from moisture and light.[3] Specific temperature recommendations are:

Q4: What general precautions should I take when handling this compound in the lab?

A4: When working with this compound, follow these general laboratory safety and handling precautions for light-sensitive compounds:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

-

Controlled Lighting: Whenever possible, work in a room with reduced ambient light or under amber or red lighting, which typically have longer wavelengths and are less damaging to light-sensitive compounds.[14][15] Photodegradation of active pharmaceutical ingredients generally occurs at wavelengths between 300-500 nm.[15][16]

-

Light-Blocking Containers: Use amber-colored vials or tubes for preparing and storing solutions.[14][15][16] For maximum protection, you can wrap containers in aluminum foil.[15][16]

-

Minimize Exposure: Plan your experiments to minimize the duration of light exposure. Prepare solutions and aliquots promptly and return the stock material to its recommended storage conditions.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Inconsistent or unexpected experimental results (e.g., loss of compound activity). | Compound Degradation Due to Light Exposure: The compound may have degraded due to prolonged exposure to ambient or artificial light during handling. | 1. Review your experimental workflow to identify any steps where the compound was exposed to light for extended periods. 2. Repeat the experiment under controlled, low-light conditions (e.g., using a dark room or a benchtop shielded from direct light). 3. Prepare fresh solutions from a stock that has been properly stored and protected from light. |

| Improper Storage: The compound may not have been stored at the correct temperature or may have been exposed to moisture. | 1. Verify your storage conditions against the recommended -80°C for long-term or -20°C for short-term storage.[3] 2. Ensure the container is tightly sealed to prevent moisture ingress. 3. If improper storage is suspected, use a new, unopened vial of the compound for subsequent experiments. | |

| Visible changes in the compound's appearance (e.g., color change, precipitation). | Photodegradation or Chemical Instability: Light exposure or other environmental factors may have caused the compound to degrade, leading to the formation of impurities.[14][16] | 1. Discard the solution immediately and do not use it for further experiments. 2. Prepare a fresh solution, paying strict attention to light-protection protocols. 3. If the problem persists with a freshly opened vial, contact the supplier for technical support. |

| Difficulty dissolving the compound. | Incorrect Solvent or pH: The compound may have specific solubility requirements that are not being met. | 1. Consult the supplier's technical data sheet for recommended solvents. 2. If the information is not available, perform small-scale solubility tests with common laboratory solvents. 3. Consider adjusting the pH of your buffer, as the solubility of citrate salts can be pH-dependent. |

Experimental Protocols & Workflows

General Workflow for Handling this compound

This workflow minimizes light exposure during the preparation of solutions for in vitro or in vivo experiments.

Signaling Pathway of SPD-473

SPD-473 acts as a triple reuptake inhibitor, affecting the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft.

References

- 1. abmole.com [abmole.com]

- 2. 美国GlpBio - this compound | Cas# 161190-26-7 [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Norepinephrine (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. adooq.com [adooq.com]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Serotonin Transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. SPD-473 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. sec.gov [sec.gov]

- 10. Serotonergic Drugs for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Review of Past Development, Pitfalls and Failures, and a Look to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. biomall.in [biomall.in]

- 14. lfatabletpresses.com [lfatabletpresses.com]

- 15. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 16. pharmamanual.com [pharmamanual.com]

Adjusting pH for optimal SPD-473 citrate activity